![molecular formula C13H19NO2 B2745388 4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol CAS No. 1909301-23-0](/img/structure/B2745388.png)

4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

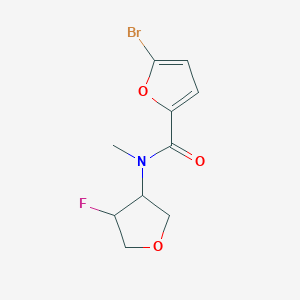

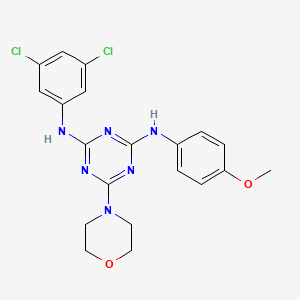

“4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol” is a chemical compound with the CAS Number: 1909301-23-0 . It has a molecular weight of 221.3 and its molecular formula is C13H19NO2 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2/c1-13(16,12-4-3-9-14(12)2)10-5-7-11(15)8-6-10/h5-8,12,15-16H,3-4,9H2,1-2H3/t12-,13?/m1/s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 221.3 and its molecular formula is C13H19NO2 .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Research has explored the synthesis of related phenolic compounds, focusing on their chemical structures and potential applications. For instance, the study of substituted 4-hydroxypyran-2-ones outlines a method for their preparation from aryl ketones, which are precursors for compounds like phenoxan, known for anti-HIV activity (Garey et al., 1995). Another example involves the preparation and evaluation of basic carbamates of 4-hydroxyanisole as progenitors for melanocytotoxic phenol, demonstrating a method for releasing active compounds in a pH-dependent manner (Saari et al., 1990).

Pharmacological Profiles

The pharmacological profile of compounds structurally similar to 4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol has been examined. For example, a study on R-96544, a 5-HT(2A) receptor antagonist, highlights its potential in inhibiting platelet aggregation, suggesting implications for cardiovascular health (Ogawa et al., 2002).

Antioxidant Activity and Molecular Interactions

The structure-antioxidant activity relationship of phenolic compounds has been explored, providing insights into how specific functional groups enhance antioxidant activities. This research contributes to understanding the electron donation ability of compounds and their potential applications in health and disease prevention (Chen et al., 2020).

Enzymatic Reactions and Stereochemistry

Investigations into the enzymatic hydroxylation of phenolic compounds shed light on the production of optically active phenols, important for pharmaceutical synthesis and understanding the stereochemical aspects of biochemical reactions (McIntire et al., 1984).

Mécanisme D'action

Target of Action

The primary targets of 4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol are the ADRA1A, ADRA1B, and ADRA1D genes . These genes encode for the alpha-1-adrenergic receptors, which are crucial in the regulation of blood pressure and other physiological responses .

Mode of Action

Given its structural similarity to other alkylaminophenol compounds, it’s likely that it interacts with its targets by binding to the alpha-1-adrenergic receptors, thereby modulating their activity .

Biochemical Pathways

Considering its targets, it may influence theadrenergic signaling pathway , which plays a key role in cardiovascular function, smooth muscle contraction, and other physiological processes .

Result of Action

Given its potential interaction with alpha-1-adrenergic receptors, it may influence cellular responses such as cell proliferation, apoptosis, and signal transduction .

Propriétés

IUPAC Name |

4-[1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(16,12-4-3-9-14(12)2)10-5-7-11(15)8-6-10/h5-8,12,15-16H,3-4,9H2,1-2H3/t12-,13?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOJGMWSQHQPRG-PZORYLMUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C)(C2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@H]1CCCN1C)(C2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2745305.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2745308.png)

![N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745310.png)

![N-(4-methylbenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2745315.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2745316.png)

![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2745319.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2745321.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2745327.png)